N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide

tPSA drug-likeness kinase inhibitor

The pyrazine-2-carboxamide variant (CAS 2319807-14-0) is pharmacologically non-interchangeable with the thiophene-2-carboxamide analog (CAS 2320380-89-8). The electron-deficient pyrazine head group provides 5 H-bond acceptors (vs. 3 for thiophene) and higher tPSA (~80.0 vs. 75.2 Ų), enabling systematic exploration of hinge-binding affinity and permeability. MW <300 Da occupies lead-like chemical space ideal for cellular JAK/STAT pathway dissection. Procure this specific chemotype to preserve target engagement assumptions established in Merck-disclosed pyrazole carboxamide JAK inhibitor series (US 9,394,282).

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2319807-14-0
Cat. No. B2555995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide
CAS2319807-14-0
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C3=NC=CN=C3)C4CC4
InChIInChI=1S/C16H19N5O/c22-16(14-10-17-5-6-18-14)19-7-8-21-15(12-3-4-12)9-13(20-21)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,19,22)
InChIKeyPMKKWESDLDSZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide (CAS 2319807-14-0): Structural Identity and Pharmacological Classification


N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide (CAS 2319807-14-0) is a synthetic small molecule with molecular formula C₁₆H₁₉N₅O and a molecular weight of 297.36 g/mol [1]. The compound features a pyrazine-2-carboxamide head group connected via an ethyl linker to a 3,5-dicyclopropyl-1H-pyrazole moiety. It has been described in vendor documentation as a potential Janus Kinase 2 (JAK2) inhibitor, with its molecular scaffold purportedly engineered for ATP-binding site engagement . The compound belongs to the pyrazole carboxamide class of kinase inhibitors, a chemotype extensively explored in patent literature for JAK-mediated indications including rheumatoid arthritis, asthma, COPD, and cancer [2].

Why Generic Substitution Fails for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide (CAS 2319807-14-0): Structural Determinants of Target Engagement


Pyrazole carboxamide JAK inhibitors cannot be treated as interchangeable commodities. Within the Merck Sharp & Dohme patent family (US 9,394,282; CA-2849169-A1), JAK inhibitory potency and isoform selectivity are exquisitely sensitive to the identity of the carboxamide head group (e.g., pyrazine vs. thiophene vs. phenyl) and the N1-alkyl linker substituent on the pyrazole ring [1]. Even structurally conservative modifications—such as replacing the pyrazine-2-carboxamide with a thiophene-2-carboxamide (CAS 2320380-89-8)—alter hydrogen-bonding capacity (N5 pyrazine nitrogen as an additional H-bond acceptor absent in thiophene), electronic distribution, and topological polar surface area (tPSA pyrazine variant calculated at 80.0 Ų vs. 75.2 Ų for the thiophene analog), all of which directly impact kinase active-site complementarity and selectivity profiles [2]. Procurement of a non-identical analog therefore risks invalidating target engagement assumptions established for this specific chemotype.

Quantitative Evidence Guide: N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide (CAS 2319807-14-0) vs. Structural Analogs


Topological Polar Surface Area (tPSA) Comparison: Pyrazine-2-carboxamide vs. Thiophene-2-carboxamide Analog (CAS 2320380-89-8)

The pyrazine-2-carboxamide head group in the target compound (CAS 2319807-14-0) introduces an additional nitrogen atom compared to the thiophene-2-carboxamide analog (CAS 2320380-89-8), increasing computed topological polar surface area. The pyrazine variant is calculated at 80.0 Ų versus 75.2 Ų for the thiophene analog [1]. This ~4.8 Ų increase in tPSA arises from the additional H-bond acceptor capability of the pyrazine N4 atom.

tPSA drug-likeness kinase inhibitor oral bioavailability CNS penetration

Hydrogen Bond Acceptor Count: Pyrazine vs. Thiophene Head Group Differentiation

The target compound possesses 5 hydrogen bond acceptors (4 from the pyrazine-2-carboxamide and pyrazole N atoms, 1 from the amide carbonyl oxygen), compared to 3 acceptors in the thiophene analog (CAS 2320380-89-8) [1]. The additional H-bond acceptors arise from the pyrazine ring nitrogens (positions N1 and N4 of pyrazine), which can participate in kinase hinge-region hydrogen bonding networks—a well-established determinant of ATP-competitive kinase inhibitor affinity and selectivity [2].

H-bond acceptor kinase hinge binding ATP-competitive inhibitor molecular recognition

Molecular Weight and Rotatable Bond Profile: Target Compound vs. Thiophene Analog vs. BMS-911543 (JAK2 Reference Inhibitor)

The target compound (CAS 2319807-14-0, MW 297.36, 6 rotatable bonds) occupies a distinct physicochemical space compared to the thiophene analog (MW 301.41, 6 rotatable bonds) and the clinical-stage JAK2 inhibitor BMS-911543 (MW ~432, structure includes a fused tetracyclic core) [1][2]. With a molecular weight below 300 Da, the target compound falls within an optimized range for fragment-like or lead-like ligand efficiency metrics (LE > 0.3 kcal/mol per heavy atom), contrasting with the larger, more complex BMS-911543 scaffold. The lower MW and moderate rotatable bond count (6) suggest potential advantages in ligand efficiency optimization and synthetic tractability for SAR expansion.

molecular weight rotatable bonds ligand efficiency drug-likeness JAK2

Patent Chemical Space Positioning: Pyrazine-2-carboxamide as a Privileged JAK Inhibitor Head Group

The Merck Sharp & Dohme patent family (US 9,394,282; CA-2849169-A1; WO2013040863A1) covering pyrazole carboxamides as JAK inhibitors explicitly claims compounds incorporating heteroaryl carboxamide head groups, with pyrazine, pyridine, pyrimidine, and thiophene variants all represented within the Markush structures [1]. The pyrazine-2-carboxamide head group is structurally distinct from thiophene-2-carboxamide due to the electron-deficient nature of the pyrazine ring (π-deficient heterocycle) versus the electron-rich thiophene (π-excessive heterocycle), which influences both the pKa of the adjacent amide NH and the overall dipole moment of the molecule—key parameters governing kinase active-site complementarity. Within this patent space, pyrazine-containing examples are positioned as a distinct sub-series with unique electronic and steric profiles.

JAK inhibitor pyrazine carboxamide patent landscape kinase selectivity structure-activity relationship

Best-Fit Application Scenarios for Procuring N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide (CAS 2319807-14-0)


JAK2 Kinase Inhibitor SAR Expansion in Pyrazine Carboxamide Chemical Space

For medicinal chemistry teams exploring structure-activity relationships within the Merck-disclosed pyrazole carboxamide JAK inhibitor series (US 9,394,282), procuring the pyrazine-2-carboxamide variant (CAS 2319807-14-0) provides access to electron-deficient heteroaryl head group SAR that is fundamentally distinct from the thiophene-2-carboxamide analog (CAS 2320380-89-8) [1]. The additional H-bond acceptor capacity (5 vs. 3) and higher tPSA (Δ ≈ +4.8 Ų) allow systematic exploration of hinge-binding affinity and physicochemical property relationships [2]. This compound serves as a key representative of the π-deficient heteroaryl subgroup within the patent landscape.

Lead-Like Chemical Probe for JAK2-Dependent Signaling Pathway Dissection

With a molecular weight below 300 Da (MW 297.36), the target compound occupies lead-like chemical space favorable for use as a tool compound in cellular JAK2 signaling studies (JAK/STAT pathway) [3]. This contrasts with the more advanced clinical candidate BMS-911543 (MW ~432), whose larger, more complex scaffold is better suited for late-stage in vivo efficacy models rather than early mechanistic target engagement studies where minimal pharmacophore-based probes are preferred [3]. Researchers requiring a compact JAK2 inhibitor chemotype for pathway dissection studies should prioritize the pyrazine-2-carboxamide scaffold over bulkier alternatives.

Computational Chemistry and Docking Studies of Pyrazine-Mediated Kinase Hinge Binding

The pyrazine-2-carboxamide head group provides a unique computational test case for modeling π-deficient heterocycle interactions with kinase hinge regions [1]. Unlike the π-excessive thiophene or electron-neutral phenyl carboxamide variants, the pyrazine ring's electron-deficient character alters the amide NH hydrogen-bond donor strength and introduces nitrogen lone-pair-mediated interactions. Computational chemistry groups validating docking scoring functions or free-energy perturbation (FEP) predictions for JAK2 inhibitor binding would benefit from procuring the pyrazine variant specifically, as its electronic profile cannot be adequately modeled by the thiophene surrogate.

Physicochemical Property Benchmarking and in Silico ADME Profiling

The computed tPSA difference (pyrazine: ~80.0 Ų vs. thiophene: 75.2 Ų) provides a defined test case for correlating heterocycle substitution with predicted membrane permeability and oral absorption [2]. Pharmaceutical development teams building predictive ADME models for kinase inhibitors can use the pyrazine-2-carboxamide variant as a calibration point for assessing the impact of nitrogen incorporation into the heteroaryl head group on Caco-2 permeability, PAMPA, and MDCK efflux ratio predictions, enabling more accurate triage of pyrazine-containing kinase inhibitor candidates.

Quote Request

Request a Quote for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.